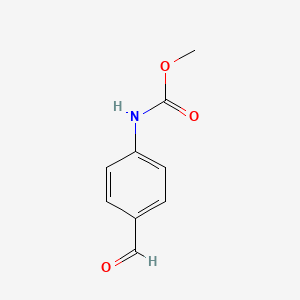

Methyl (4-formylphenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(4-formylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)10-8-4-2-7(6-11)3-5-8/h2-6H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJREDXPLOESKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502322 | |

| Record name | Methyl (4-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20131-81-1 | |

| Record name | Methyl (4-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl (4-formylphenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl (4-formylphenyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The primary and most direct route involves the reaction of 4-aminobenzaldehyde with methyl chloroformate. This document provides a comprehensive overview of the experimental protocol, quantitative data, and a visualization of the reaction pathway.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzaldehyde attacks the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the elimination of a chloride ion and a proton to form the stable carbamate product. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrogen chloride byproduct.

Experimental Protocol

The following protocol is a standard procedure for the synthesis of this compound.

Materials:

-

4-Aminobenzaldehyde

-

Methyl chloroformate

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzaldehyde in a suitable anhydrous aprotic solvent such as dichloromethane.

-

Addition of Base: Add a suitable base, such as pyridine (1.2 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.

-

Addition of Methyl Chloroformate: Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

-

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-Aminobenzaldehyde | 1.0 equivalent |

| Methyl Chloroformate | 1.1 equivalents |

| Pyridine | 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Product | |

| Yield | Typically 80-95% |

| Purity | >98% (after purification) |

| Appearance | White to off-white solid |

| Melting Point | 145-147 °C |

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation from reactants to the final product.

Caption: Reaction scheme for the synthesis of this compound.

This technical guide provides a comprehensive overview for the synthesis of this compound. For successful execution, it is imperative to adhere to standard laboratory safety procedures and use anhydrous conditions, as methyl chloroformate is sensitive to moisture. The characterization of the final product should be performed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

An In-depth Technical Guide to Methyl (4-formylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-formylphenyl)carbamate, also known as 4-(methoxycarbonylamino)benzaldehyde, is an organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a carbamate moiety, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and characterization data.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while data for the direct target molecule is limited, properties of the closely related precursor, 4-aminobenzaldehyde, are included for reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₃ | N/A |

| Molecular Weight | 179.17 g/mol | N/A |

| Appearance | Golden yellow crystals (for 4-aminobenzaldehyde) | [1] |

| Melting Point | 68-70 °C (for 4-aminobenzaldehyde) | [1] |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| CAS Number | 1859-07-0 | N/A |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-aminobenzaldehyde with methyl chloroformate. The following protocol is a general procedure based on standard carbamate synthesis methodologies.[2][3]

Materials:

-

4-Aminobenzaldehyde

-

Methyl chloroformate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzaldehyde in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.

-

Addition of Methyl Chloroformate: Slowly add methyl chloroformate (1.0 to 1.2 equivalents) to the stirred solution at 0 °C. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-aminobenzaldehyde) is consumed.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (if pyridine was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis of the Precursor: p-Aminobenzaldehyde

A common precursor, p-aminobenzaldehyde, can be synthesized from p-nitrotoluene.[1] The procedure involves the reaction of p-nitrotoluene with a sodium sulfide solution, followed by steam distillation and crystallization.[1] The resulting golden yellow crystals should be stored in a sealed bottle.[1]

Characterization Data (Predicted and Analogous Compounds)

Due to the limited availability of specific experimental data for this compound, the following data is based on predictions and analysis of analogous compounds.

¹H NMR Spectroscopy

The expected proton NMR spectrum of this compound in CDCl₃ would show characteristic peaks for the aromatic protons, the aldehyde proton, the carbamate N-H proton, and the methyl ester protons. For comparison, the ¹H NMR spectrum of 4-methylphenyl carbamate shows signals for the methyl group, an NH proton, and aromatic protons.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show distinct signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the carbamate, the methyl carbon of the ester, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the aldehyde, and the C=O stretching of the carbamate group. For instance, various carbamates show -NH stretching in the range of 3255-3526 cm⁻¹ and >C=O stretching between 1604-1745 cm⁻¹.[4]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol ).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Synthesis and Characterization Workflow.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities of this compound or its involvement in any signaling pathways. However, the carbamate functional group is a well-known pharmacophore present in numerous therapeutic agents.[5] Carbamates are known to act as insecticides and have been incorporated into drugs for various diseases.[5] The presence of the aldehyde group also offers a site for further chemical modifications to explore potential biological targets.

The general biological relevance of carbamates suggests that this compound could be a valuable starting point for the development of novel therapeutic agents. Further research is warranted to explore its biological profile. The diagram below illustrates a potential logic for investigating the biological activity of this compound.

Caption: Biological Activity Investigation Workflow.

Conclusion

This compound is a compound of interest for chemical synthesis and potential drug discovery. This guide provides a foundational understanding of its properties and a practical approach to its synthesis and characterization. Further experimental investigation is required to fully elucidate its physicochemical properties and to explore its potential biological activities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. methods of preparation of Methyl chloroformate [cnchemshop.com]

- 3. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl (4-formylphenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl (4-formylphenyl)carbamate. Due to the limited availability of published experimental data for this specific compound, the following sections present a combination of predicted spectroscopic values based on analogous compounds and established experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| ~7.6 | Doublet | 2H | Aromatic protons (ortho to -NHCOO) |

| ~7.2 | Singlet (broad) | 1H | Amine proton (-NH) |

| ~3.8 | Singlet | 3H | Methyl protons (-OCH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehyde carbonyl carbon (-CHO) |

| ~154 | Carbamate carbonyl carbon (-O-(C=O)-NH-) |

| ~145 | Aromatic carbon (ipso, attached to -NHCOO) |

| ~135 | Aromatic carbon (ipso, attached to -CHO) |

| ~131 | Aromatic carbons (ortho to -CHO) |

| ~118 | Aromatic carbons (ortho to -NHCOO) |

| ~53 | Methyl carbon (-OCH₃) |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1720 | Strong, Sharp | Carbamate C=O Stretch |

| ~1690 | Strong, Sharp | Aldehyde C=O Stretch |

| ~1600, ~1520 | Medium | Aromatic C=C Bending |

| ~1220 | Strong | C-O Stretch (ester) |

| ~840 | Strong | para-disubstituted benzene C-H bend |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 179 | High | [M]⁺ (Molecular Ion) |

| 150 | Moderate | [M - CHO]⁺ |

| 121 | High | [M - NHCOOCH₃]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., 30° or 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase the spectrum and reference the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A sufficient number of scans should be accumulated to achieve an adequate signal-to-noise ratio.

-

Process the FID with an appropriate window function and Fourier transform.

-

Reference the spectrum to the solvent peak of CDCl₃ (77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a volatile solvent for liquid injection.

-

For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

-

Mass Analysis:

-

The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide on the Solubility of Methyl (4-formylphenyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl (4-formylphenyl)carbamate. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. It includes a detailed experimental protocol for measuring solubility, a discussion of the key factors influencing the solubility of carbamate-containing compounds, and an illustrative data representation.

Introduction to this compound and its Solubility

This compound is an organic compound that incorporates both a carbamate and a benzaldehyde functional group. The solubility of a compound is a critical physicochemical property in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.[1] Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, and formulation into potential therapeutic agents.

Carbamates, as a class of compounds, exhibit a wide range of solubilities depending on their specific structure.[2] The presence of both polar (carbamate and formyl groups) and non-polar (phenyl ring) moieties in this compound suggests that its solubility will be significantly influenced by the polarity of the solvent.[3] Generally, carbamates are more soluble in polar organic solvents.[3]

Illustrative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Illustrative Solubility (g/L) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 100 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 100 |

| Acetone | C₃H₆O | 5.1 | 50 - 100 |

| Ethanol | C₂H₅OH | 4.3 | 20 - 50 |

| Methanol | CH₃OH | 5.1 | 20 - 50 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 10 - 20 |

| Dichloromethane | CH₂Cl₂ | 3.1 | 5 - 10 |

| Toluene | C₇H₈ | 2.4 | < 1 |

| Hexane | C₆H₁₄ | 0.1 | < 0.1 |

Note: The values presented in this table are hypothetical and intended for illustrative purposes only. Actual experimental values may vary.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (solid, pure form)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[5][6]

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the dissolved solute.[4]

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[7] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Centrifugation can be used to facilitate this process.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method.[8] A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of the Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a new chemical entity, such as this compound, with a focus on solubility assessment, a critical step in the drug discovery process.[9][10]

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol, based on the reliable shake-flask method, offers a clear path to generating accurate and reproducible solubility data. Understanding the solubility of this compound is a fundamental step in its journey from a synthesized molecule to a potential therapeutic agent, enabling informed decisions in process development, formulation, and further preclinical testing.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate - Wikipedia [en.wikipedia.org]

- 3. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. High performance liquid chromatographic method for the analysis of organophosphorus and carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. s4science.at [s4science.at]

- 9. Drug Discovery Workflow - What is it? [vipergen.com]

- 10. compoundchem.com [compoundchem.com]

In-depth Technical Guide: Characterization of Pyridazino[4,5-b]indoles

Introduction

This technical guide provides a comprehensive overview of the characterization of the pyridazino[4,5-b]indole scaffold, a class of heterocyclic compounds of significant interest to researchers in drug discovery and development. While a definitive public record for CAS 140428-72-4, putatively identified as 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazino[4,5-b]indole-3-carbonitrile, remains elusive, this guide will focus on the general methodologies for the synthesis, characterization, and biological evaluation of this important class of molecules. Pyridazino[4,5-b]indoles have garnered attention for their diverse pharmacological activities, including potent antitumor and kinase inhibitory effects.

Synthesis and Purification

The synthesis of pyridazino[4,5-b]indole derivatives typically involves a multi-step process. A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of Pyridazino[4,5-b]indol-4-ones

A common route to the pyridazino[4,5-b]indol-4-one core involves the condensation of an appropriately substituted indole-2-carboxylate with hydrazine hydrate. Further modifications can be introduced at various positions of the heterocyclic system to generate a library of derivatives.

-

Step 1: Formation of the Pyridazino[4,5-b]indol-4-one Core. A mixture of an ethyl 3-formyl-1H-indole-2-carboxylate derivative and hydrazine hydrate in a suitable solvent, such as ethanol, is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one core structure.[1]

-

Step 2: N-Alkylation/N-Arylation. To introduce substituents at the nitrogen atoms of the pyridazinone or indole rings, an N-alkylation or N-arylation reaction can be performed. The pyridazino[4,5-b]indol-4-one is treated with an appropriate alkyl or aryl halide in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The reaction mixture is typically stirred at an elevated temperature until the starting material is consumed.

-

Step 3: Functional Group Interconversion. Further chemical modifications can be achieved through various functional group interconversions. For instance, a cyano group can be introduced, or other functionalities can be modified to explore the structure-activity relationship (SAR).

Purification:

The synthesized compounds are typically purified using column chromatography on silica gel, employing a gradient of solvents such as ethyl acetate and hexane. The purity of the final compounds is assessed by high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

The structural elucidation of the synthesized pyridazino[4,5-b]indole derivatives is accomplished through a combination of spectroscopic techniques.

| Technique | Typical Observations |

| ¹H NMR | Aromatic protons of the indole and phenyl rings typically appear in the range of δ 7.0-8.5 ppm. Protons of alkyl substituents will be observed in the upfield region. The chemical shifts and coupling constants provide information about the substitution pattern. |

| ¹³C NMR | Carbonyl carbons of the pyridazinone ring are typically observed around δ 160-170 ppm. Aromatic carbons appear in the δ 110-150 ppm region. The nitrile carbon, if present, would be found further downfield. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compounds, typically observed as the [M+H]⁺ ion. |

| Elemental Analysis | Provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared with the calculated values for the proposed molecular formula. |

Biological Activity and Mechanism of Action

Pyridazino[4,5-b]indole derivatives have been reported to exhibit a range of biological activities, most notably as inhibitors of protein kinases involved in cancer cell signaling.

Kinase Inhibition Assays:

The inhibitory activity of these compounds against specific kinases is evaluated using in vitro kinase assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

-

The kinase enzyme, its substrate, and ATP are combined in a reaction buffer.

-

The test compound (dissolved in DMSO) is added at various concentrations.

-

The reaction is incubated at a specific temperature (e.g., 30 °C) for a set period.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.

Cell-Based Assays:

The anti-proliferative activity of the compounds is assessed in various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined.

Signaling Pathway Analysis:

Pyridazino[4,5-b]indoles have been shown to target key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[1] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyridazino[4,5-b]indoles.

Experimental Workflow for Kinase Inhibitor Characterization

The following diagram illustrates a typical workflow for the characterization of a potential kinase inhibitor from the pyridazino[4,5-b]indole class.

Caption: Experimental workflow for the characterization of a pyridazino[4,5-b]indole kinase inhibitor.

Conclusion

References

An In-depth Technical Guide to Methyl (4-formylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The carbamate functional group is a cornerstone in drug design, present in numerous approved therapeutic agents. Its ability to act as a stable bioisostere of amide or ester groups, coupled with its capacity to engage in hydrogen bonding, makes it a valuable component in the design of enzyme inhibitors and other bioactive molecules. The aldehyde functionality, on the other hand, is a versatile chemical handle for a variety of transformations, including reductive amination, condensation reactions, and the formation of Schiff bases. The combination of these two groups in methyl (4-formylphenyl)carbamate makes it a molecule with significant potential for the development of novel compounds with tailored biological activities.

Physicochemical Properties

While specific experimental data for this compound is not widely published, the physicochemical properties can be estimated based on closely related analogs. The following table summarizes key data for analogous compounds to provide a comparative reference.

| Property | tert-butyl (4-formylphenyl)(methyl)carbamate | Methyl 4-(4-formylphenyl)benzoate |

| CAS Number | 780821-17-2 | 70916-89-1 |

| Molecular Formula | C13H17NO3 | C15H12O3 |

| Molecular Weight | 235.28 g/mol | 240.25 g/mol |

| Appearance | Not specified | Solid |

| Melting Point | Not specified | 112-116 °C |

| Purity | 95.0% (as per supplier) | 95% |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through the reaction of 4-aminobenzaldehyde with methyl chloroformate in the presence of a base. This is a standard and reliable method for the formation of N-aryl carbamates.

Experimental Protocol

Materials:

-

4-Aminobenzaldehyde

-

Methyl chloroformate

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (or another suitable inert solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add pyridine (1.2 eq) to the cooled solution.

-

Addition of Methyl Chloroformate: Slowly add methyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the development of various therapeutic agents.

Role as an Acetylcholinesterase Inhibitor

Carbamates are a well-known class of acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease and myasthenia gravis. The carbamate moiety can react with the serine residue in the active site of AChE, leading to a carbamoylated, inactive enzyme. The rate of hydrolysis of the carbamoylated enzyme is much slower than that of the acetylated enzyme, leading to prolonged inhibition.

Caption: Mechanism of acetylcholinesterase inhibition by a carbamate.

Precursor for Schiff Base Ligands and Heterocycles

The aldehyde group can readily undergo condensation with various amines to form Schiff bases. These Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Furthermore, the aldehyde can serve as a starting point for the synthesis of various heterocyclic ring systems, which are prevalent in many drug molecules.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity with considerable potential in drug discovery and development. Its straightforward synthesis and the presence of two versatile functional groups provide a platform for the creation of diverse molecular architectures. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this promising compound.

Theoretical Framework for the Analysis of Methyl (4-formylphenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of methyl (4-formylphenyl)carbamate, a molecule of interest in medicinal chemistry and materials science. Due to a notable scarcity of published theoretical and experimental data specifically for this compound, this document serves as a detailed roadmap for future research. It outlines robust protocols for synthesis, spectroscopic characterization, and in-silico computational analysis. By leveraging data from structurally analogous compounds, this guide presents expected spectroscopic values and a complete methodology for conducting high-level theoretical studies using Density Functional Theory (DFT). Furthermore, a plausible mechanism of action, based on the common biological activities of carbamates, is proposed and visualized. This document is intended to be an essential resource for researchers initiating projects on this compound, enabling a structured and theoretically grounded investigation.

Introduction

This compound is a bifunctional organic molecule featuring a reactive aldehyde group and a carbamate moiety on a phenyl ring. The carbamate group is a well-established pharmacophore found in numerous FDA-approved drugs, where it often acts as a peptide bond isostere or interacts with enzyme active sites.[1][2] The aldehyde functionality provides a handle for a variety of chemical transformations, including reductive amination and the formation of Schiff bases, making it a versatile building block for the synthesis of more complex molecules.

The unique combination of these two functional groups suggests potential applications in drug discovery, particularly in the design of enzyme inhibitors or covalent modifiers. Carbamate-containing compounds are known to act as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease.[3]

This guide addresses the current lack of specific theoretical and experimental data for this compound by proposing a comprehensive research workflow.

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound can be achieved via the reaction of 4-aminobenzaldehyde with methyl chloroformate. This standard method for carbamate formation is well-documented for a variety of substrates.

Detailed Synthesis Protocol

Materials:

-

4-aminobenzaldehyde

-

Methyl chloroformate

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (eluents)

Procedure:

-

Dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 eq) to the solution and stir for 5 minutes.

-

Slowly add methyl chloroformate (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Predicted Spectroscopic and Physical Data

Predicted Spectroscopic Data

| Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.9 - 10.1 (singlet) |

| Aromatic (Ha, ortho to -CHO) | 7.8 - 8.0 (doublet) |

| Aromatic (Hb, ortho to -NHCOO) | 7.5 - 7.7 (doublet) |

| Carbamate N-H | 6.8 - 7.2 (broad singlet) |

| Methyl (-OCH₃) | 3.7 - 3.9 (singlet) |

| Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 192 |

| Carbamate (C=O) | 153 - 155 |

| Aromatic (C-NHCOO) | 142 - 145 |

| Aromatic (C-CHO) | 134 - 136 |

| Aromatic (CH, ortho to -CHO) | 130 - 132 |

| Aromatic (CH, ortho to -NHCOO) | 118 - 120 |

| Methyl (-OCH₃) | 52 - 54 |

| Table 3: Predicted FT-IR Data (cm⁻¹) | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (carbamate) | 3200 - 3400 (sharp) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aldehyde) | 2720 - 2820 |

| C=O Stretch (aldehyde) | 1690 - 1710 |

| C=O Stretch (carbamate) | 1700 - 1730 |

| N-H Bend (carbamate) | 1590 - 1620 |

| C-O Stretch (carbamate) | 1200 - 1250 |

Predicted Physical Properties

| Table 4: Predicted Physical Properties | |

| Property | Predicted Value |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Melting Point | 120 - 140 °C (estimated) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate |

Proposed Theoretical Study Protocol

To understand the intrinsic electronic and structural properties of this compound, a computational study using Density Functional Theory (DFT) is recommended.

Computational Methodology

-

Software: All calculations should be performed using a quantum chemistry software package such as Gaussian 16.

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its balance of accuracy and computational cost.

-

Basis Set: The 6-311++G(d,p) basis set should be employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.

-

Geometry Optimization: The molecular geometry of this compound should be fully optimized in the gas phase without any symmetry constraints.

-

Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical IR spectrum.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated to determine the HOMO-LUMO gap, which provides insights into the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.

-

Visualizations

Proposed Synthesis Workflow

Caption: A flowchart illustrating the proposed synthesis of this compound.

Theoretical Study Workflow

Caption: A logical workflow for the computational study of this compound.

Hypothetical Signaling Pathway: Enzyme Inhibition

Caption: A potential mechanism of action via covalent modification of a serine hydrolase.

References

An In-depth Technical Guide on the Crystal Structure of Methyl (4-formylphenyl)carbamate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural characteristics of methyl (4-formylphenyl)carbamate, a compound of interest in medicinal chemistry and materials science. Due to the absence of a publicly available crystal structure for this specific molecule, this guide presents a comprehensive analysis based on the crystallographic data of structurally analogous compounds: methyl N-(4-chlorophenyl)carbamate and methyl N-(4-nitrophenyl)carbamate. The guide also outlines detailed experimental protocols for the synthesis and crystallization of aryl carbamates and the general workflow for crystal structure determination.

Introduction

Carbamates are a significant class of organic compounds, characterized by the presence of a carbamate ester functional group. They are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The introduction of a formyl group, as in this compound, offers a reactive handle for further chemical modifications, making it a valuable building block in drug discovery and development. Understanding the three-dimensional arrangement of atoms within such molecules is crucial for predicting their chemical behavior, designing new derivatives with improved properties, and understanding their interactions with biological targets.

X-ray crystallography is the definitive method for determining the precise atomic arrangement in a crystalline solid. This guide leverages crystallographic data from closely related analogs to infer the structural properties of this compound.

Comparative Crystal Structure Analysis

The crystal structures of methyl N-(4-chlorophenyl)carbamate and methyl N-(4-nitrophenyl)carbamate provide valuable insights into the likely solid-state conformation and packing of this compound. The chloro and nitro substituents, being electronically different from the formyl group, allow for an exploration of how para-substitution on the phenyl ring influences the crystal packing and molecular geometry.

The crystallographic data for the two analogous compounds are summarized in the tables below for direct comparison.

Table 1: Crystal Data and Structure Refinement for Analogous Compounds

| Parameter | Methyl N-(4-chlorophenyl)carbamate[1] | Methyl N-(4-nitrophenyl)carbamate[2] |

| Chemical Formula | C₈H₈ClNO₂ | C₈H₈N₂O₄ |

| Formula Weight ( g/mol ) | 185.60 | 196.16 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| Unit Cell Dimensions | ||

| a (Å) | 11.126(2) | 7.4269(11) |

| b (Å) | 9.833(2) | 8.1003(12) |

| c (Å) | 8.0076(16) | 8.5376(12) |

| α (°) | 90 | 101.634(2) |

| β (°) | 99.34(3) | 97.914(2) |

| γ (°) | 90 | 116.660(2) |

| Volume (ų) | 864.5(3) | 434.04(11) |

| Z (molecules/unit cell) | 4 | 2 |

| Temperature (K) | 293 | 298 |

| Radiation | Mo Kα | Mo Kα |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Analogous Compounds

| Bond/Angle | Methyl N-(4-chlorophenyl)carbamate | Methyl N-(4-nitrophenyl)carbamate[2] |

| C(aryl)-N | Data not available in abstract | Data not available in abstract |

| N-C(carbonyl) | Data not available in abstract | Data not available in abstract |

| C=O | Data not available in abstract | 1.200(3) |

| C(carbonyl)-O | Data not available in abstract | Data not available in abstract |

| O-C(methyl) | Data not available in abstract | 1.444(3) |

| C(aryl)-N-C(carbonyl) | Data not available in abstract | Data not available in abstract |

| N-C(carbonyl)-O | Data not available in abstract | Data not available in abstract |

| C(carbonyl)-O-C(methyl) | Data not available in abstract | Data not available in abstract |

Note: Detailed bond lengths and angles were not fully available in the abstracts of the search results. A full crystallographic information file (CIF) would be required for a complete comparison.

In both analogous structures, the molecules are linked by intermolecular hydrogen bonds. In methyl N-(4-chlorophenyl)carbamate, N—H⋯O hydrogen bonds form a C(4) chain along the b-axis direction[1]. Similarly, in methyl N-(4-nitrophenyl)carbamate, intermolecular N—H⋯O hydrogen bonds link the molecules into chains[2]. It is highly probable that this compound would also exhibit similar hydrogen bonding patterns, with the carbonyl oxygen of the formyl group potentially participating in these interactions.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and crystallization of aryl carbamates, which can be adapted for this compound.

This protocol is based on the reaction of an isocyanate with an alcohol, a common method for carbamate synthesis.

Materials:

-

4-formylphenyl isocyanate

-

Anhydrous methanol

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (optional, as a base)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with nitrogen gas.

-

Addition of Reactants: 4-formylphenyl isocyanate (1 equivalent) is dissolved in anhydrous DCM (50 mL). To this solution, anhydrous methanol (1.1 equivalents) is added dropwise at room temperature. If the reaction is sluggish, a catalytic amount of triethylamine can be added.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Growing single crystals suitable for X-ray diffraction is a critical step. Several methods can be employed.

3.2.1 Slow Evaporation

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like DCM/hexane) to form a nearly saturated solution.

-

Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a cap that has a few needle holes to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment for several days to weeks.

3.2.2 Vapor Diffusion

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., DCM or THF).

-

Place this solution in a small open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the anti-solvent, e.g., hexane or diethyl ether).

-

The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

3.2.3 Cooling Crystallization

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., boiling point of the solvent).

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, the solution can be placed in a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal formation.

Mandatory Visualizations

The following diagram illustrates the general workflow from synthesizing a compound to determining its crystal structure.

This comprehensive guide provides a foundational understanding of the structural aspects of this compound through comparative analysis and outlines the necessary experimental procedures for its synthesis, crystallization, and structural elucidation. For drug development professionals and researchers, this information is pivotal for the rational design of new chemical entities based on the carbamate scaffold.

References

Technical Guide: Physical and Chemical Properties of Methyl (4-formylphenyl)carbamate and Related Compounds

Comparative Physicochemical Properties of Related Aryl Compounds

To provide a useful reference, the following tables summarize the known physical and chemical constants of several compounds structurally related to methyl (4-formylphenyl)carbamate. These molecules share key functional groups such as the formylphenyl or carbamate moieties.

Table 1: General Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-Butyl (4-formylphenyl)(methyl)carbamate | 780821-17-2 | C₁₃H₁₇NO₃ | 235.28 |

| Methyl 4-(4-formylphenyl)benzoate | 70916-89-1 | C₁₅H₁₂O₃ | 240.25 |

| Methyl 2-(4-formylphenyl)acetate | 96524-70-8 | C₁₀H₁₀O₃ | 178.18[1] |

| Phenyl methyl(4-methylphenyl)carbamate | 918934-53-9 | C₁₅H₁₅NO₂ | 241.28[2] |

| Methyl Phenylcarbamate | 2603-10-3 | C₈H₉NO₂ | 151.16[3] |

| Methyl Carbamate | 598-55-0 | C₂H₅NO₂ | 75.07[4][5] |

Table 2: Physical Properties of Related Compounds

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility |

| tert-Butyl (4-formylphenyl)carbonate | No data available | No data available | No data available |

| Methyl 4-(4-formylphenyl)benzoate | 112-116 | No data available | No data available |

| Methyl 2-(4-formylphenyl)acetate | No data available | 285 | No data available |

| Phenyl methyl(4-methylphenyl)carbamate | No data available | No data available | No data available |

| Methyl Phenylcarbamate | No data available | No data available | No data available |

| Methyl Carbamate | 56-58[4][6] | 176-177[4][6] | Highly soluble in water, ethanol, and acetone[4][6] |

| Methyl 4-formylbenzoate | 59-63[7] | 265[7] | Insoluble in water[7] |

General Experimental Protocols for the Synthesis of Aryl Carbamates

While a specific protocol for this compound is not documented, several general methods for the synthesis of aryl carbamates from anilines are well-established. The synthesis of the target compound would likely start from 4-aminobenzaldehyde.

Synthesis from Aniline Derivatives using Methyl Chloroformate

A common and direct method for the synthesis of methyl carbamates from anilines involves the use of methyl chloroformate.

Reaction Scheme:

Ar-NH₂ + ClCOOCH₃ → Ar-NHCOOCH₃ + HCl

General Procedure:

-

The corresponding aniline (e.g., 4-aminobenzaldehyde) is dissolved in a suitable solvent, often a biphasic mixture such as 1,2-dichloroethane and water.

-

An aqueous solution of a base, typically sodium carbonate, is added to the mixture.

-

The reaction mixture is cooled in an ice bath.

-

Methyl chloroformate is added dropwise to the stirred biphasic mixture.

-

The reaction is allowed to proceed, often overnight at room temperature.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis from Anilines and Methyl Formate

A greener approach utilizes methyl formate as a carbonylating agent, which can be performed under milder conditions compared to methods involving phosgene or its derivatives.

General Procedure:

-

Aniline, a suitable catalyst (e.g., a palladium-based catalyst), and methyl formate are combined in a pressure reactor.

-

The reaction is carried out at an elevated temperature and pressure.

-

After the reaction is complete, the mixture is cooled, and the product is isolated.

-

Purification is typically achieved through distillation or recrystallization.

Recent studies have also explored a one-pot synthesis from aniline, urea, and methanol, which proceeds through a phenylurea intermediate.[8] Another eco-friendly method involves the direct conversion of CO₂, aniline, and methanol to methyl N-phenylcarbamate using a CeO₂ catalyst with 2-cyanopyridine.[9]

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, the carbamate functional group is a known pharmacophore present in a variety of biologically active compounds. Carbamates are notably used as insecticides, with some exhibiting anticholinesterase activity.[5] Many carbamate derivatives are also utilized in drug design for their chemical stability and ability to be delivered into cells.[10] Their biological effects are diverse and depend on the overall molecular structure.

Mandatory Visualizations

General Synthetic Workflow for Methyl Aryl Carbamates

Caption: General experimental workflow for the synthesis of a methyl aryl carbamate.

References

- 1. Methyl 2-(4-formylphenyl)acetate | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenyl methyl(4-methylphenyl)carbamate | C15H15NO2 | CID 62733837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl phenylcarbamate | C8H9NO2 | CID 17451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 6. Methyl carbamate | 598-55-0 [chemicalbook.com]

- 7. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]

- 8. Methyl 2-(4-formylphenyl)acetate | 96524-70-8 [sigmaaldrich.com]

- 9. shokubai.org [shokubai.org]

- 10. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl (4-formylphenyl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-formylphenyl)carbamate is a versatile bifunctional organic molecule that serves as a valuable building block in organic synthesis. Its structure incorporates a reactive aldehyde group and a carbamate-protected aniline moiety. The aldehyde functionality allows for a wide range of carbon-carbon bond-forming reactions, while the carbamate group can act as a directing group or be deprotected to reveal a primary amine, enabling further diversification. This combination makes it a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.

These application notes provide an overview of the utility of this compound in several key organic transformations, including its synthesis and subsequent use in Knoevenagel condensation and Wittig reactions to generate valuable stilbene and chalcone-like scaffolds. Such structures are of significant interest in drug discovery, particularly in the development of anticancer agents like combretastatin analogues.[1][2][3][4][5]

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the reaction of 4-aminobenzaldehyde with methyl chloroformate in the presence of a mild base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild base like pyridine or triethylamine (1.1 eq).

-

Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add methyl chloroformate (1.05 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Caption: Synthesis of this compound.

Application in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. The aldehyde functionality of this compound readily participates in this reaction with various active methylene compounds, such as malononitrile, to yield benzylidenemalononitrile derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[6][7][8][9][10]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent like ethanol or a water-glycerol mixture.[6]

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine, triethylamine, or an environmentally benign catalyst like a polystyrene-supported base.[6]

-

Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[7] Monitor the progress by TLC.

-

Work-up: Upon completion, the product often precipitates from the reaction mixture. Filter the solid product and wash with cold solvent (e.g., ethanol or water).[6]

-

Purification: The collected solid is often of high purity. If necessary, the product can be further purified by recrystallization.

Caption: Knoevenagel Condensation Workflow.

Representative Data for Knoevenagel Condensation of Aromatic Aldehydes

| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 2 | 95 | [10] |

| 2 | Benzaldehyde | Malononitrile | Polystyrene-supported DABCO | Methanol | 1 | 99 | [6] |

| 3 | 4-Nitrobenzaldehyde | Malononitrile | None (Microwave) | Methanol | 0.5 | 92 | [8] |

| 4 | Vanillin | Malononitrile | Glycine | Water | 0.5 | 94 | [6] |

Application in Wittig Reaction for Stilbene Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. This compound can be reacted with a variety of phosphonium ylides to generate stilbene derivatives. Stilbenes are a class of compounds with diverse biological activities, and this reaction is a key step in the synthesis of analogues of combretastatin A-4, a potent anticancer agent.[11][12][13][14]

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Ylide Generation: In a two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 eq) portion-wise. Stir the resulting mixture at room temperature for 1 hour to generate the ylide (a characteristic orange-red color).

-

Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel to afford the desired stilbene derivative.[13]

Caption: Wittig Reaction for Stilbene Synthesis.

Representative Data for Wittig Reaction of Aromatic Aldehydes

| Entry | Aldehyde | Phosphonium Salt | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 12 | 85-95 | [14] |

| 2 | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane | 1 | 90 | [14] |

| 3 | 4-Methoxybenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | 12 | 88 | [13] |

| 4 | 2-Naphthaldehyde | Benzyltriphenylphosphonium chloride | NaH | THF | 16 | 75 | [11] |

Application in Reductive Amination

While the aldehyde of this compound can be used in reductive amination to produce secondary amines, an interesting related application involves the reductive alkylation of methyl carbamate itself with various aldehydes to form primary amines after a hydrolysis step.[15] This provides a valuable synthetic route to primary amines from aldehydes.[15]

Experimental Protocol: Microwave-Assisted Reductive Alkylation of Methyl Carbamate

-

Reaction Setup: In a microwave vial, combine the aldehyde (1.0 eq), methyl carbamate (1.2 eq), and a reducing agent such as tert-butyldimethylsilane (TBDMSH) (1.5 eq) in acetonitrile.

-

Acid Catalyst: Add trifluoroacetic acid (TFA) (2.0 eq) to the mixture.

-

Microwave Irradiation: Seal the vial and heat in a microwave reactor at 150 °C for 15 minutes.

-

Hydrolysis: After cooling, add a solution of lithium hydroxide in THF/methanol/water and heat again in the microwave reactor at 120 °C for 15 minutes to hydrolyze the intermediate carbamate.

-

Work-up and Purification: Acidify the reaction mixture and wash with an organic solvent. Basify the aqueous layer and extract the product. The primary amine can then be isolated, often as its hydrochloride salt.

Caption: Reductive Alkylation of Methyl Carbamate.

Representative Data for Microwave-Assisted Synthesis of Primary Amines from Aldehydes

| Entry | Aldehyde | Yield (%) | Purity (%) | Reference |

| 1 | 4-Fluorobenzaldehyde | 85 | >95 | [15] |

| 2 | Cyclohexanecarboxaldehyde | 78 | >95 | [15] |

| 3 | 3-Phenylpropionaldehyde | 91 | >95 | [15] |

| 4 | 2-Thiophenecarboxaldehyde | 66 | >90 | [15] |

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. Its aldehyde group provides a handle for a multitude of transformations to construct complex molecular architectures, while the protected amine offers a site for further functionalization. The protocols outlined here for Knoevenagel condensation and Wittig reactions demonstrate its utility in accessing important structural motifs found in medicinally relevant compounds. The representative data from analogous systems indicate that these reactions are generally high-yielding and adaptable to a range of substrates, making this compound a valuable tool for researchers in synthetic and medicinal chemistry.

References

- 1. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. researchgate.net [researchgate.net]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www2.unifap.br [www2.unifap.br]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. sciepub.com [sciepub.com]

- 14. youtube.com [youtube.com]

- 15. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]

Application Notes and Protocols for Reductive Amination with Methyl (4-formylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the reductive amination of methyl (4-formylphenyl)carbamate. This versatile building block is frequently utilized in medicinal chemistry and materials science to introduce a protected aminomethylphenyl moiety. The following protocols focus on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent well-suited for this transformation.[1][2][3]

Introduction

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and control. The reaction proceeds through the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.[1] this compound is a valuable substrate in this reaction, as the resulting product contains a carbamate-protected aniline, a common motif in pharmacologically active compounds.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mild nature, high selectivity for iminium ions over carbonyls, and broad functional group tolerance.[1][2][3] This allows for a one-pot procedure where the aldehyde, amine, and reducing agent are combined, simplifying the experimental setup and often leading to high yields.[2]

Reaction Scheme

The general scheme for the reductive amination of this compound with a primary or secondary amine is depicted below.

Caption: General Reaction Scheme for Reductive Amination.

Experimental Protocols

Protocol 1: Reductive Amination with a Primary Aliphatic Amine

This protocol describes the reaction of this compound with a primary aliphatic amine, such as benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the aldehyde in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

-

Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reductive Amination with a Secondary Amine

This protocol outlines the reaction with a secondary amine, for instance, morpholine.

Materials:

-

This compound

-

Morpholine

-

Sodium triacetoxyborohydride (STAB)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tetrahydrofuran (THF) (approximately 0.1 M).

-

Add morpholine (1.2 eq) to the solution.

-

Stir the mixture for 5 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 eq).

-

Continue stirring at room temperature for 3-5 hours, monitoring the reaction by TLC or LC-MS.

-

Once the starting material is consumed, carefully add saturated aqueous NaHCO₃ solution to quench the reaction.

-

Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel (e.g., using a methanol/DCM gradient) to afford the desired product.

Data Presentation

The following table summarizes representative quantitative data for the reductive amination of this compound with various amines under conditions adapted from general protocols.[2][4] Yields are illustrative and may vary based on specific reaction conditions and purification methods.

| Amine | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Benzylamine | NaBH(OAc)₃ | DCE | 3 | 25 | 85-95 |

| Morpholine | NaBH(OAc)₃ | THF | 4 | 25 | 80-90 |

| Aniline | NaBH(OAc)₃ | DCE | 12 | 25 | 70-85 |

| N-Methylbenzylamine | NaBH(OAc)₃ | DCM | 5 | 25 | 82-92 |